![molecular formula C13H18O B14487661 1-[4-(2-Methylbutyl)phenyl]ethanone CAS No. 65134-00-1](/img/structure/B14487661.png)
1-[4-(2-Methylbutyl)phenyl]ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-(2-Methylbutyl)phenyl]ethanone is an organic compound with the molecular formula C13H18O It is a derivative of acetophenone, where the phenyl group is substituted with a 2-methylbutyl group
准备方法
Synthetic Routes and Reaction Conditions: 1-[4-(2-Methylbutyl)phenyl]ethanone can be synthesized through Friedel-Crafts acylation. This involves the reaction of 4-(2-methylbutyl)benzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques like distillation and crystallization are common in industrial settings.
化学反应分析
Types of Reactions: 1-[4-(2-Methylbutyl)phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.
Major Products:
Oxidation: Produces carboxylic acids or ketones.
Reduction: Yields alcohols or alkanes.
Substitution: Results in halogenated or nitrated derivatives.
科学研究应用
1-[4-(2-Methylbutyl)phenyl]ethanone has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reference compound in analytical chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
作用机制
The mechanism of action of 1-[4-(2-Methylbutyl)phenyl]ethanone involves its interaction with specific molecular targets. It can act as an electrophile in various reactions, facilitating the formation of new chemical bonds. The aromatic ring allows for resonance stabilization, making it a versatile intermediate in organic synthesis.
相似化合物的比较
1-[4-(1,1-Dimethylethyl)phenyl]ethanone: Similar structure but with a tert-butyl group instead of a 2-methylbutyl group.
1-[4-(1-Methyl-2-propenyl)phenyl]ethanone: Contains a propenyl group instead of a 2-methylbutyl group.
1-[4-(2-Phenylethyl)phenyl]ethanone: Features a phenylethyl group in place of the 2-methylbutyl group.
Uniqueness: 1-[4-(2-Methylbutyl)phenyl]ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective.
属性
CAS 编号 |
65134-00-1 |
|---|---|
分子式 |
C13H18O |
分子量 |
190.28 g/mol |
IUPAC 名称 |
1-[4-(2-methylbutyl)phenyl]ethanone |
InChI |
InChI=1S/C13H18O/c1-4-10(2)9-12-5-7-13(8-6-12)11(3)14/h5-8,10H,4,9H2,1-3H3 |
InChI 键 |
ITHIIFBKLUBIIB-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)CC1=CC=C(C=C1)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


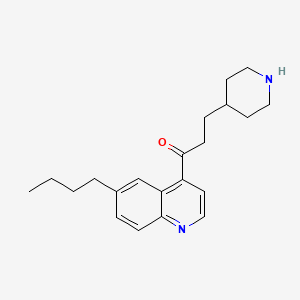
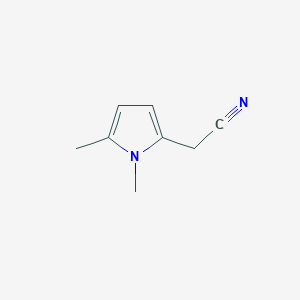

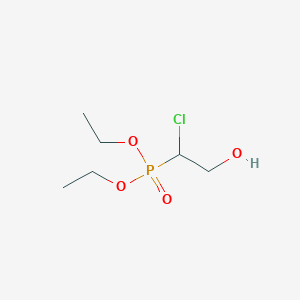
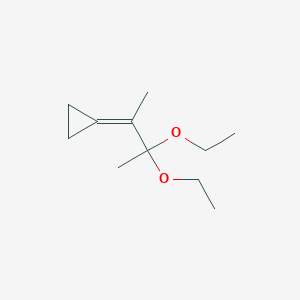
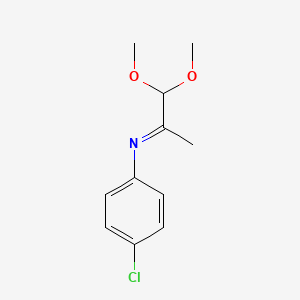
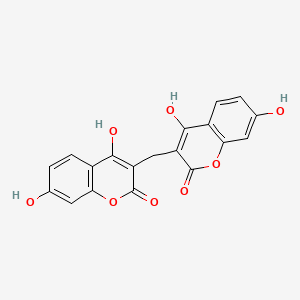
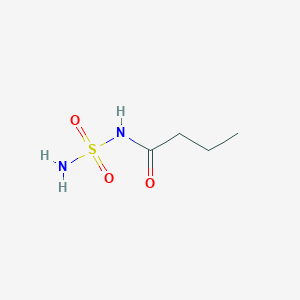
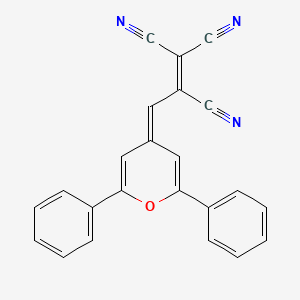
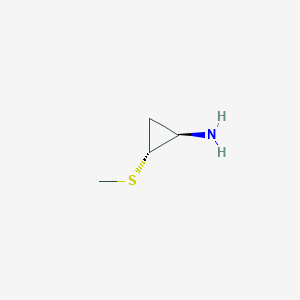

![1,3,5-Tris[3-(piperidin-1-yl)propyl]-1,3,5-triazinane](/img/structure/B14487640.png)
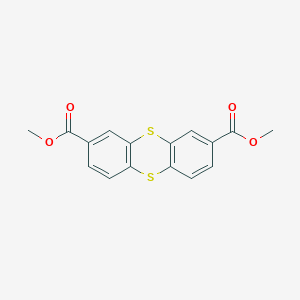
![2,3-Bis[2-(ethenyloxy)ethoxy]propan-1-OL](/img/structure/B14487646.png)
